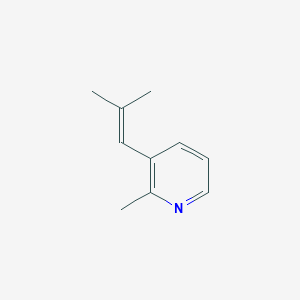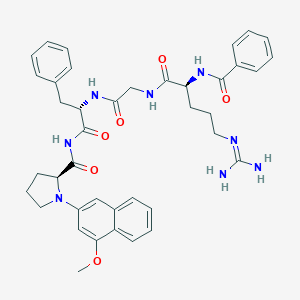
(E)-3-(Pyrimidin-5-YL)acrylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of (E)-3-(Pyrimidin-5-YL)acrylic acid derivatives often involves the Knoevenagel’s reaction, demonstrating the compound's versatility in forming new chemical structures (Kemskyi et al., 2023). Further, the compound is synthesized as part of sparsomycin analogs, indicating its potential in developing compounds with significant antitumor activity (Kanatomo et al., 1988).
Molecular Structure Analysis
Molecular structure analysis of (E)-3-(Pyrimidin-5-YL)acrylic acid and its derivatives is crucial for understanding their chemical behavior. X-ray diffraction analysis and NMR spectroscopy are commonly used techniques for this purpose, providing detailed insights into the compound's structure (Guo et al., 2012).
Chemical Reactions and Properties
(E)-3-(Pyrimidin-5-YL)acrylic acid undergoes various chemical reactions, forming a wide array of derivatives. These reactions include condensation, Michael addition, and cyclization, highlighting the compound's reactivity and utility in synthesizing new molecules with potential biological activities (Bovy & Rico, 1993).
Physical Properties Analysis
The physical properties of (E)-3-(Pyrimidin-5-YL)acrylic acid derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. These properties are determined through analytical techniques like X-ray crystallography and are crucial for the compound's handling and formulation (Wang et al., 2012).
Chemical Properties Analysis
The chemical properties of (E)-3-(Pyrimidin-5-YL)acrylic acid, such as reactivity towards other compounds, stability under various conditions, and its ability to form hydrogen bonds, play a significant role in its applications in chemical synthesis and drug design. Studies on hydrogen-bonded networks and molecular interactions provide valuable insights into these properties (Trilleras et al., 2008).
Aplicaciones Científicas De Investigación
Synthesis of Derivatives : It is used in synthesizing pyrazolo[1,5-a]pyrimidine derivatives and related compounds, as discussed by Elnagdi, Sallam, and Ilias (1975) in their study on pyrimidine derivatives (Elnagdi, Sallam, & Ilias, 1975).
Medical Applications : This compound acts as a potent and selective antagonist of the alpha(v)beta(3) receptor, potentially useful in treating osteoporosis, as detailed by Coleman et al. (2004) in their research on nonpeptide alphavbeta3 antagonists (Coleman et al., 2004).
Antitumor Activity : It exhibits antitumor activity, particularly against mouse leukemia L5178Y cells in vitro, according to research by Kanatomo et al. (1988) on sparsomycin analogs (Kanatomo et al., 1988).
Novel Retinoid Applications : The compound, when modified as E-3-(4'-hydroxy-3'-adamantylbiphenyl-4-yl)acrylic acid, demonstrated antiproliferative activity and tumor growth inhibition in ovarian carcinoma and human melanoma, as researched by Cincinelli et al. (2003) (Cincinelli et al., 2003).
Photophysical Properties : Studies by Guo, Chen, and Duan (2012) on 2-benzamido-3-(pyridin-2-yl) acrylic acid, a related compound, revealed strong absorption and dual emission properties, indicating potential applications in materials science (Guo, Chen, & Duan, 2012).
Polymer Synthesis : Palladium-catalyzed Ethylene-co-acrylic acid copolymers, investigated by Dai and Chen (2018), lead to branched, carboxylic acid-functionalized polyolefin materials, offering control over microstructures and material properties (Dai & Chen, 2018).
Biosensor Applications : Raghavan et al. (2019) developed a transcriptional acrylic acid sensor for rapid and easy detection of in vivo acrylic acid production in E. coli, useful for strain, enzyme, and pathway engineering (Raghavan et al., 2019).
Safety And Hazards
“(E)-3-(Pyrimidin-5-YL)acrylic acid” may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
(E)-3-pyrimidin-5-ylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-7(11)2-1-6-3-8-5-9-4-6/h1-5H,(H,10,11)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAOEYWVIVLYAL-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC=N1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(Pyrimidin-5-YL)acrylic acid | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

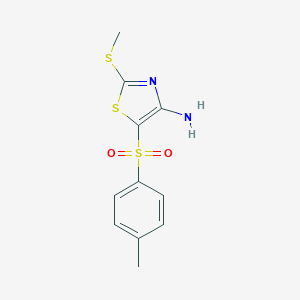
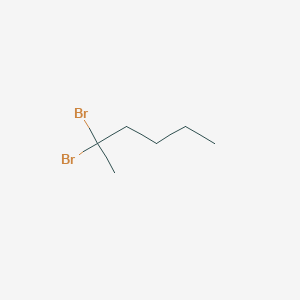
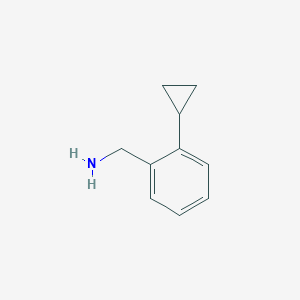
![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B39419.png)
![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine](/img/structure/B39420.png)
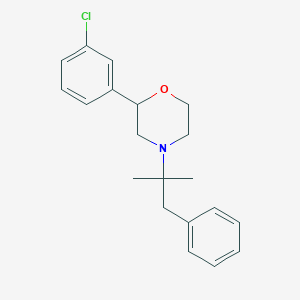
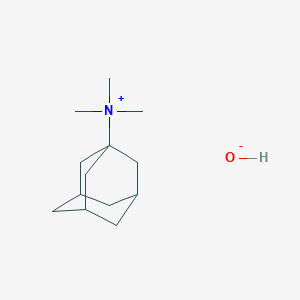
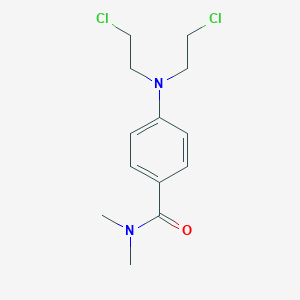
![5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid](/img/structure/B39428.png)
![[(1aR,2R,2aR,6aR)-6,6a-diformyl-2a-hydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]inden-2-yl] acetate](/img/structure/B39429.png)
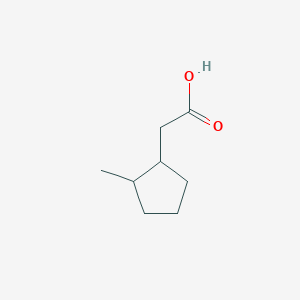
![3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline](/img/structure/B39436.png)
